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Abstract
TES-991 is a potent and selective small molecule inhibitor of α-Amino-β-carboxymuconate-ε-

semialdehyde Decarboxylase (ACMSD), a pivotal enzyme in the kynurenine pathway of

tryptophan metabolism. By inhibiting ACMSD, TES-991 effectively redirects the metabolic flux

towards the de novo synthesis of nicotinamide adenine dinucleotide (NAD+), a critical

coenzyme for cellular redox reactions and a substrate for various signaling proteins. This guide

provides a comprehensive overview of the biochemical effects of TES-991, with a focus on its

impact on the kynurenine pathway, supported by quantitative data, detailed experimental

protocols, and visual representations of the underlying molecular mechanisms and

experimental workflows.

Introduction to the Kynurenine Pathway and ACMSD
The kynurenine pathway is the primary route for tryptophan catabolism in humans, accounting

for over 95% of its degradation. This complex pathway generates several neuroactive and

immunomodulatory metabolites before culminating in the production of quinolinic acid, a

precursor for the de novo synthesis of NAD+.

A critical branching point in this pathway is governed by the enzyme α-Amino-β-

carboxymuconate-ε-semialdehyde Decarboxylase (ACMSD). ACMSD catalyzes the

decarboxylation of α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) to 2-aminomuconate
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semialdehyde, thereby diverting the metabolic flow away from NAD+ synthesis and towards the

glucaryl-CoA pathway. The activity of ACMSD is thus a key determinant of cellular NAD+ levels

derived from tryptophan.

TES-991: A Potent Inhibitor of ACMSD
TES-991 has been identified as a highly potent and selective inhibitor of human ACMSD. Its

mechanism of action involves the direct binding to the enzyme, which prevents the processing

of ACMS and consequently increases the substrate availability for spontaneous cyclization to

quinolinic acid, the rate-limiting step for de novo NAD+ biosynthesis.

Quantitative Data on TES-991 Activity
The inhibitory potency of TES-991 on ACMSD and its downstream effects on NAD+ levels have

been quantified in several studies. The following tables summarize the key quantitative

findings.

Parameter Value Enzyme Source Reference

IC50 3 nM Human ACMSD [1]

Table 1: In Vitro Inhibitory Potency of TES-991 against Human ACMSD.

Organism Tissue Treatment
Change in

NAD+ Content
Reference

Mouse Liver
15 mg/kg/day

TES-991
Increased [2]

Mouse Kidney
15 mg/kg/day

TES-991
Increased [2]

Mouse Brain
15 mg/kg/day

TES-991
Increased [2]

Table 2: In Vivo Effects of TES-991 on NAD+ Levels in Mice.
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Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of TES-
991 and its effects on the kynurenine pathway.

ACMSD Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of

compounds against ACMSD.

Materials:

Recombinant human ACMSD

3-hydroxyanthranilate

3-hydroxyanthranilate 3,4-dioxygenase

Assay buffer (e.g., 25 mM HEPES, pH 7.0 with 5% glycerol)

TES-991 or other test compounds

Spectrophotometer capable of reading at 360 nm

Procedure:

Prepare a stock solution of the test compound (e.g., TES-991) in a suitable solvent (e.g.,

DMSO).

In a suitable reaction vessel, generate the ACMS substrate in situ by incubating 3-

hydroxyanthranilate with 3-hydroxyanthranilate 3,4-dioxygenase in the assay buffer.

Monitor the formation of ACMS by measuring the increase in absorbance at 360 nm until the

reaction reaches completion.

Add a known concentration of recombinant human ACMSD to the reaction mixture

containing the freshly generated ACMS.
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In parallel, set up reactions with the addition of varying concentrations of the test compound

(TES-991).

Monitor the decay of ACMS by measuring the decrease in absorbance at 360 nm over time.

Calculate the initial reaction velocities for each concentration of the inhibitor.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration and fitting the data to a dose-response curve.

Measurement of Intracellular NAD+ Levels
This protocol outlines a common method for quantifying intracellular NAD+ concentrations

using High-Performance Liquid Chromatography (HPLC).

Materials:

Cell or tissue samples

Extraction buffer (e.g., 0.5 M perchloric acid)

Neutralization buffer (e.g., 3 M potassium hydroxide, 1.5 M potassium phosphate)

HPLC system with a C18 reverse-phase column

Mobile phase buffers (e.g., phosphate buffer with a methanol gradient)

NAD+ standard solution

Procedure:

Harvest cells or homogenize tissue samples in ice-cold extraction buffer.

Centrifuge the samples to pellet the protein and cellular debris.

Transfer the supernatant (acid extract) to a new tube.

Neutralize the extract by adding the neutralization buffer.
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Centrifuge to remove the precipitated salt.

Filter the supernatant through a 0.22 µm filter.

Inject a known volume of the filtered extract onto the HPLC system.

Separate the nucleotides using a suitable gradient of the mobile phase.

Detect NAD+ by its UV absorbance at 254 nm.

Quantify the NAD+ concentration by comparing the peak area of the sample to a standard

curve generated from known concentrations of NAD+.

Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and

workflows.
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The Kynurenine Pathway and the site of TES-991 inhibition.
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Experimental workflow for the ACMSD inhibition assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15561998?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15561998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Sample Preparation:
- Cell Lysis or

- Tissue Homogenization

Acid Extraction of NAD+

Neutralization and
Precipitate Removal

HPLC Analysis:
- Injection

- Separation
- Detection

Quantification against
Standard Curve

End

Click to download full resolution via product page

Workflow for intracellular NAD+ measurement by HPLC.
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Conclusion
TES-991 is a valuable research tool for investigating the role of the kynurenine pathway and

ACMSD in cellular metabolism and disease. Its high potency and selectivity make it a suitable

candidate for further preclinical and clinical development for conditions associated with NAD+

deficiency. The experimental protocols and data presented in this guide provide a solid

foundation for researchers and drug development professionals working in this area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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